molecular formula C17H15FN4O3S B2835682 ethyl 4-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate CAS No. 852374-39-1

ethyl 4-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B2835682
CAS No.: 852374-39-1
M. Wt: 374.39
InChI Key: HCTOZVXVAGALFI-UHFFFAOYSA-N
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Description

ethyl 4-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the fluorophenyl group and the ethyl ester moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the aromatic ring or triazole moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving triazolopyridazine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and activities.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group that may exhibit similar pharmacological activities.

Uniqueness

ethyl 4-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate is unique due to its specific combination of the triazolopyridazine core, fluorophenyl group, and ethyl ester moiety

Biological Activity

Ethyl 4-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate is a complex organic compound belonging to the class of triazolopyridazine derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

This compound features a triazole ring fused with a pyridazine structure, along with a fluorophenyl group and a sulfanyl moiety. The molecular formula is denoted as C₁₂H₁₃F₃N₄O₃S, indicating the presence of various functional groups that may interact with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties suggest its potential as a candidate for developing new antimicrobial agents. The compound has been shown to inhibit the growth of various bacterial strains and fungi, making it relevant in the search for alternatives to existing antibiotics .

Anticancer Activity

The compound has also demonstrated anticancer properties through its ability to inhibit specific kinases involved in cancer cell proliferation. This mechanism involves binding to the active sites of these enzymes, blocking signaling pathways that promote tumor growth. Preliminary studies indicate that it may be effective against certain cancer cell lines, warranting further investigation into its therapeutic potential .

The biological activity of this compound is believed to stem from its interactions with various molecular targets:

  • Kinase Inhibition : The compound can inhibit kinase activities by binding to their active sites.
  • Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, contributing to its anticancer and antimicrobial effects.

Table: Summary of Biological Activities

Activity TypeMechanismReferences
AntibacterialInhibition of bacterial growth
AntifungalDisruption of fungal cell walls
AnticancerKinase inhibition

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound found it effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.

Properties

IUPAC Name

ethyl 4-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S/c1-2-25-16(24)9-13(23)10-26-15-8-7-14-19-20-17(22(14)21-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTOZVXVAGALFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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